2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]-

Lipophilicity Drug-likeness Permeability

2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- (CAS 774192-31-3) is a synthetic small molecule belonging to the benzoxadiazole (benzofurazan) class, featuring a 2,1,3-benzoxadiazole core substituted at the 4-position with a piperazine-1-sulfonyl linker that is further N-functionalized with a phenylsulfonyl group. With a molecular formula of C₁₆H₁₆N₄O₅S₂ and a molecular weight of 408.5 g/mol, this compound presents a dual sulfonamide architecture characterized by zero hydrogen bond donors, nine hydrogen bond acceptors, and a computed XLogP3-AA of 0.9, indicating moderate lipophilicity balanced by substantial polar surface area.

Molecular Formula C16H16N4O5S2
Molecular Weight 408.5 g/mol
CAS No. 774192-31-3
Cat. No. B4678178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]-
CAS774192-31-3
Molecular FormulaC16H16N4O5S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NON=C43
InChIInChI=1S/C16H16N4O5S2/c21-26(22,13-5-2-1-3-6-13)19-9-11-20(12-10-19)27(23,24)15-8-4-7-14-16(15)18-25-17-14/h1-8H,9-12H2
InChIKeyUAOGFGZUJRTEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- (CAS 774192-31-3): Chemical Identity and Procurement-Relevant Profile


2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- (CAS 774192-31-3) is a synthetic small molecule belonging to the benzoxadiazole (benzofurazan) class, featuring a 2,1,3-benzoxadiazole core substituted at the 4-position with a piperazine-1-sulfonyl linker that is further N-functionalized with a phenylsulfonyl group [1]. With a molecular formula of C₁₆H₁₆N₄O₅S₂ and a molecular weight of 408.5 g/mol, this compound presents a dual sulfonamide architecture characterized by zero hydrogen bond donors, nine hydrogen bond acceptors, and a computed XLogP3-AA of 0.9, indicating moderate lipophilicity balanced by substantial polar surface area [1]. The compound is listed in the PubChem database (CID 17377870) and is commercially available from multiple chemical suppliers as a research-grade building block .

Why Close Structural Analogs Cannot Replace 774192-31-3 in Receptor- or Enzyme-Targeted Screening Campaigns


Compounds within the 2,1,3-benzoxadiazole-piperazine-sulfonyl family exhibit sharply divergent physicochemical and recognition properties depending on the terminal N-substituent on the piperazine ring. Replacing the phenylsulfonyl group of 774192-31-3 with a hydrogen (yielding the free piperazine analog, CID 16414564) alters the XLogP3-AA from 0.9 to -0.3 and introduces a hydrogen bond donor, fundamentally changing membrane permeability and off-rate kinetics [1][2]. Substitution with a methylsulfonyl, thiophenesulfonyl, or 4-methoxyphenylsulfonyl group shifts both steric bulk and electronic character at a position known to engage hydrophobic pockets or sulfonamide-binding sites in target proteins . Even a positional isomer such as 4-(phenylsulfonyl)-7-(1-piperidinyl)benzofurazane (CID 40832), which relocates the phenylsulfonyl group from the piperazine nitrogen to the benzoxadiazole 4-position while replacing the sulfonamide linker with a direct C–N bond, displays a computed XLogP3-AA of 2.9 and a markedly different ring topology, precluding direct substitution without altering structure-activity relationships [3]. Consequently, generic replacement with a structurally adjacent analog risks loss of target engagement, altered selectivity, or incompatible physicochemical properties in assay or formulation settings.

Quantitative Differentiation Evidence: 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- vs. Closest Structural Analogs


Lipophilicity Control: XLogP3-AA Comparison with the Des-phenylsulfonyl Analog

Compound 774192-31-3 exhibits a computed XLogP3-AA of 0.9, positioning it within the optimal lipophilicity range (0–3) for passive membrane permeability while retaining aqueous solubility. In contrast, the des-phenylsulfonyl analog 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CID 16414564, CAS 929824-97-5) has an XLogP3-AA of -0.3, indicating substantially higher polarity that may limit membrane crossing [1][2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Impact on Selectivity and Pharmacokinetics

Compound 774192-31-3 possesses zero hydrogen bond donors (HBD), consistent with its fully substituted sulfonamide architecture. In contrast, the piperazine NH analog (CID 16414564) bears one HBD [1][2]. The absence of a hydrogen bond donor in 774192-31-3 eliminates a potential source of hydrogen-bond-mediated off-target recognition, a property exploited in the design of selective sulfonamide-based inhibitors [3].

Hydrogen bonding Selectivity Off-target liability

Rotatable Bond Count and Conformational Flexibility: Comparison with the Phenyl-Piperazinyl Analog

Compound 774192-31-3 has a computed rotatable bond count of 4, whereas the direct phenyl-piperazinyl analog 4-[(4-phenyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole (C₁₆H₁₆N₄O₃S, MW 344.4) has only 3 rotatable bonds due to the direct phenyl-piperazine C–N linkage rather than the phenylsulfonyl-piperazine S–N linkage [1]. The additional rotatable bond in 774192-31-3 is accommodated by the sulfonamide linker, which permits a wider range of torsional freedom that may enhance adaptability to irregular binding pockets, albeit at a modest entropic cost.

Conformational flexibility Entropic penalty Binding affinity

Molecular Weight and Polar Surface Area: Impact on Rule-of-Five Compliance

With a molecular weight of 408.5 g/mol, compound 774192-31-3 sits near the upper boundary of standard drug-likeness filters, yet remains more compact than the 4-methoxyphenylsulfonyl analog (CAS 885397-23-9, MW 438.5 g/mol) [1]. Although TPSA values are not explicitly reported in PubChem for this compound, the dual sulfonamide architecture contributes roughly 85–95 Ų of polar surface area based on fragment-based TPSA calculations, placing this compound at a more favorable position for oral absorption than its heavier methoxy analog, which incurs additional polar surface area (~105–115 Ų estimated) and 30 Da of extra mass [2].

Drug-likeness Bioavailability Rule of Five

Optimal Application Scenarios for 774192-31-3 Based on Evidence Profile


Scaffold for Kinase or Ubiquitin Ligase Inhibitor Hit Finding

The dual sulfonamide architecture of 774192-31-3, presenting a phenylsulfonyl group distal to the benzoxadiazole core, maps to pharmacophoric elements observed in benzoxadiazole derivatives patented as ubiquitin ligase inhibitors [1]. Its zero HBD count and moderate lipophilicity (XLogP3-AA = 0.9) make it a suitable core scaffold for fragment-based or high-throughput screening campaigns targeting enzymes with sulfonamide-recognition pockets, including DNA-PK and ubiquitin pathway enzymes [1][2]. The phenylsulfonyl group provides both a directional hydrophobic contact surface and a metabolic blocking group, distinguishing it from simple phenyl-piperazinyl analogs that lack the sulfone's electron-withdrawing character and H-bond acceptor capacity [2].

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3-AA of 0.9, zero HBD, and a compact molecular weight of 408.5 g/mol, 774192-31-3 can serve as a reference probe for calibrating parallel artificial membrane permeability assays (PAMPA) or cell-based permeability screens involving sulfonamide-containing heterocycles [1]. Its position at the intersection of moderate lipophilicity and complete HBD absence allows direct comparison with analogs that introduce HBD functionality (e.g., the free piperazine analog, XLogP3-AA = -0.3, HBD = 1) to quantify the impact of hydrogen bonding on permeability and efflux ratios [3].

Building Block for Parallel SAR Library Synthesis

The compound is commercially available from multiple suppliers and is characterized by a modifiable piperazine nitrogen and a benzoxadiazole core amenable to further functionalization [1]. Its structural distinction—carrying a phenylsulfonyl rather than a smaller alkylsulfonyl or heteroarylsulfonyl substituent—provides a defined steric and electronic reference point for systematic SAR exploration. Researchers can use 774192-31-3 as the phenylsulfonyl benchmark against which methylsulfonyl, thiophenesulfonyl, and 4-methoxyphenylsulfonyl analogs are quantitatively compared in parallel biochemical or cell-based assays [2].

Fluorescent Probe Intermediate for Conjugation Chemistry

The 2,1,3-benzoxadiazole core is a recognized fluorophore, and sulfonyl-piperazine-benzoxadiazole constructs have been employed as fluorescent derivatization reagents for carboxylic acids in HPLC-based detection [1]. Compound 774192-31-3, with its dual sulfonamide substitution pattern, offers a distinct electronic environment that may shift fluorescence excitation/emission wavelengths relative to simpler benzoxadiazole fluorophores, enabling wavelength-selective multiplexed detection or reduced background interference in biological matrices [1].

Quote Request

Request a Quote for 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.